Cyclohexanecarbothioamide, 2-oxo-
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Overview
Description
Cyclohexanecarbothioamide, 2-oxo- is a chemical compound with the molecular formula C7H11NOS It is a derivative of cyclohexane, where a carboxamide group is attached to the cyclohexane ring, and the sulfur atom is bonded to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarbothioamide, 2-oxo- can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with thiourea under acidic conditions. The reaction typically proceeds as follows:
- Cyclohexanone is reacted with thiourea in the presence of hydrochloric acid.
- The mixture is heated to facilitate the reaction.
- The product, cyclohexanecarbothioamide, 2-oxo-, is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarbothioamide, 2-oxo- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbothioamide, 2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanecarbothioamide, 2-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclohexanecarbothioamide, 2-oxo- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The sulfur atom in the compound can form strong interactions with metal ions, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide: Similar structure but lacks the sulfur atom.
2-Oxocyclohexanecarboxamide: Similar structure but with an oxygen atom instead of sulfur.
Thiourea Derivatives: Compounds with similar sulfur-containing functional groups.
Uniqueness
Cyclohexanecarbothioamide, 2-oxo- is unique due to the presence of both a carbonyl group and a sulfur atom in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
51978-91-7 |
---|---|
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
2-oxocyclohexane-1-carbothioamide |
InChI |
InChI=1S/C7H11NOS/c8-7(10)5-3-1-2-4-6(5)9/h5H,1-4H2,(H2,8,10) |
InChI Key |
XPJZIZBQAIFVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(=S)N |
Origin of Product |
United States |
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